N-tert-butyl-2,3-dichlorobenzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-2,3-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-11(2,3)14-10(15)7-5-4-6-8(12)9(7)13/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDRROQVOXQEQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-tert-Butyl-2,3-dichlorobenzamide: A Strategic Scaffold for Lipophilic Pharmacophores
The following technical guide details the properties, synthesis, and application of N-tert-butyl-2,3-dichlorobenzamide (CAS 905552-17-2) . This document is structured for researchers in medicinal chemistry and agrochemical development, focusing on the compound's utility as a metabolic stability probe and a lipophilic scaffold.
Executive Summary
This compound (CAS 905552-17-2) is a specialized benzamide derivative characterized by a sterically congested 2,3-dichlorophenyl motif coupled with a bulky tert-butyl amide group.[1] Unlike simple benzamides, this molecule exhibits unique conformational properties due to ortho-chlorine repulsion, making it a valuable building block in Fragment-Based Drug Discovery (FBDD). It serves as a robust model for studying metabolic stability against amidases and cytochrome P450 dealkylation, owing to the steric hindrance of the tert-butyl moiety.
Chemical Identity & Physicochemical Profiling[2][3]
Nomenclature & Identification
| Property | Detail |
| CAS Number | 905552-17-2 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| SMILES | CC(C)(C)NC(=O)C1=C(C(Cl)=CC=C1)Cl |
| InChI Key | Unique identifier required for database registration |
Physicochemical Properties (Experimental & Predicted)
The combination of the lipophilic tert-butyl group and the dichlorinated ring results in a molecule with limited aqueous solubility but high permeability.
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 3.2 – 3.5 | High lipophilicity; suitable for CNS penetration models or agrochemical formulation. |
| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| H-Bond Donors / Acceptors | 1 / 1 | Minimal polar interactions; binding is driven by hydrophobic effects and shape complementarity. |
| Rotatable Bonds | 2 | Rigid core structure due to steric lock between the amide carbonyl and ortho-chloro group. |
| Physical State | White to off-white crystalline solid | Typical of high-melting benzamides. |
Structural Biology & Mechanism of Action
While not a marketed drug itself, this compound represents a "privileged structure" in medicinal chemistry. Its biological relevance is defined by two key mechanistic features:
The "Ortho-Effect" & Conformational Lock
The chlorine atom at the 2-position creates significant steric repulsion with the amide carbonyl oxygen. This forces the amide bond out of planarity with the phenyl ring, creating a twisted conformation.
-
Impact: This twist prevents the molecule from adopting a flat conformation, which can improve selectivity by reducing non-specific binding to planar DNA or enzymes. It mimics the twisted bioactive conformations seen in inhibitors of p38 MAP kinase and certain GPCR ligands.
Metabolic Shielding
The tert-butyl group acts as a "metabolic shield."
-
Mechanism: Primary and secondary amides are often hydrolyzed by amidases. The bulky tert-butyl group sterically hinders the approach of the catalytic serine/cysteine of hydrolases to the carbonyl carbon.
-
Utility: Researchers use this moiety to extend the half-life (
) of lead compounds during the hit-to-lead optimization phase.
Pharmacophore Visualization
Figure 1: Pharmacophore map highlighting the steric lock induced by the ortho-chlorine and the metabolic protection provided by the tert-butyl group.
Synthesis & Manufacturing Protocol
The synthesis of this compound is most reliably achieved via nucleophilic acyl substitution. This protocol ensures high purity and avoids the formation of symmetrical anhydride impurities.
Reaction Scheme
Reagents:
-
Substrate: 2,3-Dichlorobenzoyl chloride (CAS 2905-60-4)[2]
-
Nucleophile: tert-Butylamine (CAS 75-64-9)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with 2,3-dichlorobenzoyl chloride (1.0 eq) and anhydrous DCM (10 mL/g). Cool the solution to 0°C under an inert atmosphere (N₂ or Ar).
-
Addition: Mix tert-butylamine (1.1 eq) with Et₃N (1.2 eq). Add this mixture dropwise to the cold acid chloride solution over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.
-
Work-up:
-
Quench with 1M HCl (to remove unreacted amine).
-
Wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis workflow for CAS 905552-17-2 via Schotten-Baumann conditions.
Analytical Profiling & Quality Control
To validate the identity of the synthesized compound, the following analytical signatures are expected:
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
δ 1.45 ppm (s, 9H): The characteristic singlet of the tert-butyl group.
-
δ 5.90–6.10 ppm (br s, 1H): Amide N-H proton (chemical shift varies with concentration/solvent).
-
δ 7.20–7.60 ppm (m, 3H): Aromatic protons. The 2,3-dichloro substitution pattern typically results in a doublet-doublet (dd) for the H-4/H-6 and a triplet (t) or dd for H-5, depending on resolution.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Parent Ion [M+H]⁺: 246.0 / 248.0 (Isotopic pattern characteristic of two chlorine atoms: 9:6:1 ratio for M, M+2, M+4).
Applications in Research
Agrochemical Discovery
This compound is structurally homologous to the benzamide class of herbicides (e.g., Propyzamide , Isoxaben ).
-
Application: It serves as a negative control or a starting scaffold for synthesizing novel cellulose biosynthesis inhibitors (CBIs). The 2,3-dichloro motif is often explored to optimize binding in the cellulose synthase complex compared to the 2,6-dichloro analogs.
Drug Development (FBDD)
-
GPCR Ligands: The scaffold mimics the core of several Cannabinoid Receptor 1 (CB1) antagonists and Transient Receptor Potential (TRP) modulators.
-
Metabolic Probes: Used to test the "t-butyl effect" on microsomal stability. If a lead compound with a linear alkyl chain is metabolically unstable, replacing it with this tert-butyl scaffold is a standard optimization strategy.
Safety & Handling (GHS Classification)
Signal Word: WARNING
| Hazard Statement | Code | Description |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All synthesis steps involving acid chlorides must be performed in a chemical fume hood to avoid inhalation of HCl vapors.
-
Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents.
References
-
Chemical Identity : Sigma-Aldrich. This compound Product Entry. Retrieved from .
-
Synthesis Precursor : PubChem. 2,3-Dichlorobenzoyl chloride (CID 17944). National Library of Medicine. Retrieved from .
- Agrochemical Context: Benzamide Herbicides: Mode of Action and Resistance. In: Modern Crop Protection Compounds. Wiley-VCH.
-
Structural Analogs : AA Blocks. CAS 905552-17-2 Data Sheet. Retrieved from .
Sources
An In-Depth Technical Guide to the Molecular Structure of N-tert-butyl-2,3-dichlorobenzamide
This guide provides a comprehensive technical overview of the molecular structure of N-tert-butyl-2,3-dichlorobenzamide, a compound of interest for researchers in drug discovery and materials science. Given the absence of extensive literature on this specific molecule, this document serves as a prospective guide, outlining the synthesis, structural elucidation, and computational analysis necessary to fully characterize its molecular architecture. We will delve into the causality behind the proposed experimental choices, ensuring a robust and self-validating approach to its characterization.
Introduction and Rationale
This compound incorporates several key structural motifs that suggest potential biological activity and unique physicochemical properties. The 2,3-dichlorinated phenyl ring is a common feature in bioactive molecules, influencing their lipophilicity and binding interactions. The amide linkage provides a rigid and polar backbone capable of hydrogen bonding, while the bulky N-tert-butyl group can impart metabolic stability and influence the molecule's conformation. Understanding the precise three-dimensional arrangement of these groups is paramount for any structure-activity relationship (SAR) studies and for predicting its behavior in different environments.
Proposed Synthesis of this compound
The most direct and reliable method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride.[1][2] This approach is favored due to the high reactivity of the acid chloride, which typically leads to high yields under mild conditions.[1]
Synthetic Workflow
The proposed synthesis involves the reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
-
Preparation of Reactants: In a round-bottom flask, dissolve 2,3-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Amine and Base: In a separate flask, prepare a solution of tert-butylamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the amine-base solution dropwise to the stirred solution of 2,3-dichlorobenzoyl chloride at 0 °C.[3] Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.[3]
Comprehensive Structural Elucidation
A multi-technique approach is essential for the unambiguous determination of the molecular structure.
Spectroscopic Characterization
Spectroscopic methods provide detailed information about the connectivity and chemical environment of the atoms within the molecule.[4]
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[4]
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the tert-butyl protons. The tert-butyl group will appear as a sharp singlet integrating to nine protons, typically in the upfield region (around 1.4-1.6 ppm).[5] The three aromatic protons will appear as a multiplet in the downfield region (around 7.2-7.8 ppm) due to complex spin-spin coupling. A broad singlet corresponding to the N-H proton is also expected, the chemical shift of which can be concentration-dependent.
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. Characteristic signals for the tert-butyl carbons (a quaternary carbon and three equivalent methyl carbons) will be observed.[5] The aromatic region will show six distinct signals for the six carbons of the dichlorinated phenyl ring. The carbonyl carbon of the amide will appear as a distinct peak in the downfield region (around 165-175 ppm).
| Predicted ¹H NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 7.2 - 7.8 | 3H, multiplet, Ar-H |
| ~ 6.0 - 7.0 (broad) | 1H, singlet, N-H |
| ~ 1.4 - 1.6 | 9H, singlet, -C(CH₃)₃ |
| Predicted ¹³C NMR Data | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 165 - 175 | C=O (amide) |
| ~ 125 - 140 | Ar-C |
| ~ 52 | -C (CH₃)₃ |
| ~ 28 | -C(C H₃)₃ |
IR spectroscopy is used to identify the functional groups present in the molecule.[6][7]
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹.[8]
-
C=O Stretch (Amide I band): A strong absorption band is predicted to appear in the range of 1630-1690 cm⁻¹.[9][10]
-
N-H Bend (Amide II band): A medium to strong absorption band is expected around 1510-1550 cm⁻¹.[9]
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region.
| Predicted IR Absorption Bands | |
| Frequency (cm⁻¹) | Assignment |
| 3300 - 3500 | N-H stretch |
| ~ 3050 | Aromatic C-H stretch |
| ~ 2970 | Aliphatic C-H stretch |
| 1630 - 1690 | C=O stretch (Amide I) |
| 1510 - 1550 | N-H bend (Amide II) |
| ~ 1450 | Aromatic C=C stretch |
| 600 - 800 | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and elemental composition of the compound.[11]
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).[12][13] This will result in a cluster of peaks at M⁺, M+2, and M+4 with relative intensities of approximately 9:6:1.[12][13][14] This isotopic signature is a strong indicator of the presence of two chlorine atoms in the molecule.
Single Crystal X-ray Diffraction
For an unambiguous determination of the three-dimensional molecular structure, single crystal X-ray diffraction is the gold standard.[15][16][17]
Suitable single crystals can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture.
The X-ray diffraction analysis will provide precise information on:
-
Connectivity: Confirmation of the atomic connections.
-
Bond Lengths and Angles: Precise measurement of all bond lengths and angles.
-
Conformation: The dihedral angles, defining the overall shape of the molecule and the relative orientation of the phenyl ring and the tert-butyl group.
-
Intermolecular Interactions: Identification of hydrogen bonding and other non-covalent interactions in the crystal lattice.
Caption: Workflow for the structural elucidation of the target compound.
Computational Modeling
Computational chemistry can be employed to predict and corroborate the experimental findings.[18][19]
Density Functional Theory (DFT) Calculations
DFT calculations can be used to:
-
Optimize Geometry: Predict the lowest energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with X-ray diffraction data.[20]
-
Predict Spectroscopic Data: Calculate the theoretical NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra.[20]
-
Analyze Electronic Properties: Generate molecular electrostatic potential maps to visualize the electron distribution and predict sites of reactivity.
Conclusion
While this compound is not a widely studied compound, its molecular structure can be confidently determined through a systematic approach involving targeted synthesis and comprehensive characterization. The combination of spectroscopic techniques, definitive single-crystal X-ray diffraction, and computational modeling provides a self-validating workflow for the complete structural elucidation of this and other novel chemical entities. This guide provides the necessary framework for researchers to successfully synthesize and characterize this compound, enabling its further investigation in various scientific disciplines.
References
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem. 2020;16(4):555-562. [Link]
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HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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Excillum. Small molecule crystallography. [Link]
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MDPI. Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]
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Infrared spectroscopic studies of amides and anilides. [Link]
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St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
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Chemistry LibreTexts. Amide infrared spectra. [Link]
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Chen T, et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). 2018;8(10):273-280. [Link]
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Chemistry LibreTexts. 21.7: Chemistry of Amides. [Link]
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Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]
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Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]
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National Center for Biotechnology Information. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. [Link]
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Pearson. Amide Formation Explained: Definition, Examples, Practice & Video Lessons. [Link]
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ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]
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Wikipedia. Amide. [Link]
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E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. [Link]
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National Center for Biotechnology Information. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
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J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]
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MIT News. New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]
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National Center for Biotechnology Information. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]
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The Journal of Organic Chemistry. tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. [Link]
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Molecular Pharmaceutics. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
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ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]
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Pamukkale University GCRIS Database. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses. [Link]
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Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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ResearchGate. A convenient synthesis of N - tert -butyl amides by the reaction of di- tert -butyl dicarbonate and nitriles catalyzed by Cu(OTf) 2. [Link]
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National Center for Biotechnology Information. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. [Link]
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The Journal of Organic Chemistry. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
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ACS Omega. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. [Link]
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YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]
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ResearchGate. Quantum-Chemical Investigation of Spectral-Luminescent and Physical-Chemical Properties of Benzamides. [Link]
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ResearchGate. Synthesis, spectroscopic characterization and antimicrobial evaluation of metal complexes with N-(2-aminophenyl)-4-(pentyloxy) benzamide compound ligand. [Link]
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Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]
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The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
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Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]
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A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [Link]
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ResearchGate. 31 P{ 1 H} NMR spectrum of dtbpf (one of the tert-butyl groups is given.... [Link]
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YouTube. synthesis of amides from acid chlorides. [Link]
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Navigating the Unknown: A Technical Safety Guide for N-tert-butyl-2,3-dichlorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
In the landscape of novel chemical entities, researchers often encounter compounds for which comprehensive safety data is not yet publicly available. N-tert-butyl-2,3-dichlorobenzamide is one such molecule. A diligent search has revealed no specific, verified Safety Data Sheet (SDS) for this exact compound. This guide, therefore, is constructed upon a foundation of scientific principles, drawing logical inferences from the known hazards of structurally analogous compounds. It is imperative to treat this molecule with a high degree of caution, assuming potential hazards until empirical data proves otherwise. The information herein is designed to empower the researcher with a robust framework for safe handling, grounded in established laboratory best practices for chlorinated aromatic amides.
Section 1: Inferred Hazard Identification and Risk Assessment
While a specific GHS classification for this compound is unavailable, an analysis of its constituent parts—a dichlorinated benzene ring and an N-tert-butyl amide group—allows for an informed estimation of potential hazards.
1.1. Core Structural Alerts:
-
Chlorinated Aromatic System: Dichlorinated benzene derivatives are a class of compounds with a wide range of toxicological profiles. Some are known to be irritants, while others can have more significant systemic effects. The presence of chlorine atoms can enhance the lipophilicity of the molecule, potentially facilitating absorption through the skin.
-
Amide Moiety: While the amide group itself is common in pharmaceuticals, in combination with the chlorinated ring, it presents a potential for metabolic activation to reactive intermediates.
1.2. Potential Health Effects:
Based on analogous compounds, researchers should be prepared for the following potential hazards:
-
Skin and Eye Irritation: Many benzamides and chlorinated aromatics can cause irritation upon direct contact. Prolonged or repeated skin contact could lead to dermatitis.
-
Respiratory Tract Irritation: Inhalation of dust or aerosolized particles may cause irritation to the respiratory system.
-
Harmful if Swallowed: Oral ingestion may lead to systemic toxicity. The specific target organs are unknown, but general signs of toxicity could include gastrointestinal distress or other systemic effects.
-
Chronic Effects: The long-term toxicological properties of this compound have not been determined. As a matter of prudence, exposure should be minimized to prevent potential unforeseen chronic health effects.
1.3. Inferred GHS Pictograms and Precautionary Statements:
Given the potential for irritation and acute toxicity, it is prudent to handle this compound as if it were classified with the following GHS pictograms:
| Pictogram | Hazard Class |
| Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2A; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory irritation) | |
| Potential for more severe systemic effects (handle with caution) |
Section 2: Prudent Laboratory Practices and Engineering Controls
A proactive approach to safety is paramount when working with uncharacterized compounds. The following protocols are designed to minimize exposure and mitigate risk.
2.1. Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of solid this compound, including weighing and dissolution, must be performed in a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
2.2. Personal Protective Equipment (PPE): The Essential Barrier
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves for tears or punctures before use and change them frequently.
-
Body Protection: A lab coat is required. For larger quantities or procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.
-
Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate organic vapor/particulate cartridge should be used.
2.3. Safe Handling and Storage Protocol
-
Acquisition and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly sealed.
-
-
Weighing and Aliquoting:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to handle the solid material. Avoid creating dust.
-
-
Solution Preparation:
-
Add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Waste Disposal:
-
Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain.
-
Section 3: Emergency Procedures
Preparedness is key to effectively managing any laboratory incident.
3.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
3.2. Accidental Release Measures
In the event of a spill, the following workflow should be initiated:
Caption: Emergency spill response workflow for this compound.
Section 4: Physical and Chemical Properties (Inferred and Known Analogues)
Precise data for this compound is not available. The following table includes data for a related, non-tert-butylated compound, 2,3-Dichlorobenzamide, to provide a general understanding of the expected physical state.
| Property | Value (for 2,3-Dichlorobenzamide) |
| Molecular Formula | C7H5Cl2NO[1] |
| Molecular Weight | 190.02 g/mol [1] |
| Appearance | Likely a solid at room temperature. |
| Solubility | Expected to have low water solubility. |
Section 5: Toxicological and Ecological Information
5.1. Toxicological Data:
No specific toxicological studies for this compound were found. It is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
5.2. Ecological Information:
The environmental fate and ecotoxicity of this compound have not been evaluated. Due to the presence of a chlorinated aromatic ring, this compound may be persistent in the environment and could be harmful to aquatic life. It should not be released into the environment.
Conclusion
The safe handling of novel chemical entities like this compound requires a conservative and informed approach. In the absence of a specific Safety Data Sheet, the principles of chemical analogy and a commitment to robust safety protocols are the researcher's most valuable tools. By adhering to the guidelines outlined in this document, scientists can mitigate potential risks and foster a culture of safety in the pursuit of scientific advancement.
References
-
PubChem. (n.d.). 2,3-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
Sources
Introduction: The Strategic Importance of Substituted Benzamides in Medicinal Chemistry
An In-Depth Technical Guide to the Synthesis and Application of Benzamide Derivatives with Tert-Butyl and Dichloro Substituents
Benzamide derivatives represent a cornerstone in modern drug discovery, exhibiting a vast range of pharmacological activities, including antipsychotic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility of the benzamide scaffold lies in its ability to be readily functionalized, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The strategic introduction of specific substituents onto the benzamide core is a critical exercise in rational drug design, aimed at optimizing potency, selectivity, and metabolic stability.
This guide focuses on a specific, yet highly significant, class of these compounds: benzamide derivatives bearing both a bulky tert-butyl group and electron-withdrawing dichloro substituents. The interplay between these two distinct functionalities creates a unique molecular profile. The tert-butyl group provides steric bulk, which can enforce specific conformations, enhance binding affinity through hydrophobic interactions, and act as a metabolic shield to prevent enzymatic degradation. Concurrently, the dichloro substituents profoundly alter the electronic landscape of the aromatic ring, influencing the molecule's acidity, hydrogen bonding capability, and overall lipophilicity. Understanding the synthesis, characterization, and structure-activity relationships of these molecules is paramount for researchers aiming to develop novel therapeutics.
Part 1: Molecular Design and Structure-Activity Relationship (SAR)
The efficacy of a drug candidate is not merely a function of its core scaffold but is dictated by the nuanced contributions of its substituents. In this class of benzamides, the tert-butyl and dichloro groups are not passive additions; they are active modulators of biological function.
The Role of the Tert-Butyl Group
The N-tert-butyl group is a classic example of a "protecting" or "blocking" group in medicinal chemistry. Its primary roles include:
-
Steric Influence: The significant steric hindrance provided by the tert-butyl moiety can dictate the molecule's preferred conformation, potentially locking it into a bioactive shape that fits optimally within a target's binding site. This can lead to enhanced selectivity for a specific receptor or enzyme isoform.
-
Metabolic Stability: Amide bonds are susceptible to hydrolysis by metabolic enzymes (amidases). The bulk of the tert-butyl group can sterically shield the amide carbonyl from enzymatic attack, thereby increasing the compound's metabolic half-life and bioavailability.
The Impact of Dichloro Substituents
The presence and position of two chlorine atoms on the benzoyl ring are critical determinants of a compound's properties:
-
Electronic Effects: As highly electronegative atoms, chlorine substituents are strongly electron-withdrawing. This effect decreases the electron density of the aromatic ring and increases the partial positive charge on the amide carbonyl carbon, potentially strengthening interactions with nucleophilic residues in a binding pocket. The inductive and resonance effects of these substituents can influence the pKa of the molecule and its ability to participate in hydrogen bonding.[3]
-
Lipophilicity: The addition of chlorine atoms significantly increases the lipophilicity of the molecule. This can enhance its ability to cross cellular membranes and the blood-brain barrier, which is particularly relevant for neuroleptic agents that target dopamine D2 receptors.[3] However, excessive lipophilicity can also lead to off-target effects and poor solubility.
-
Binding Interactions: Chlorine atoms can participate in specific halogen bonding interactions with electron-rich domains within a protein's active site, providing an additional anchor point to enhance binding affinity.
A comprehensive structure-activity relationship (SAR) analysis is essential to understand how these features collectively contribute to biological activity. For instance, studies on benzamide derivatives as histone deacetylase (HDAC) inhibitors have shown that substituents introduced into the internal cavity of the enzyme can confer higher selectivity.[4] Similarly, research into inhibitors for Mycobacterium tuberculosis has indicated that electron-withdrawing groups can be less tolerated in certain positions, highlighting the need for precise positional placement.[5]
Part 2: Synthetic Strategies and Experimental Protocols
The synthesis of N-(tert-butyl)-dichlorobenzamides can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, scale, and tolerance for certain reagents. The two most prevalent methods are the acylation via an acyl chloride intermediate and direct amide coupling.
General Synthetic Workflow Diagram
Caption: Primary synthetic routes to N-(tert-butyl)-dichlorobenzamides.
Protocol 1: Acyl Chloride Method
This classic two-step method is known for its high yields. It involves activating the carboxylic acid with a chlorinating agent, followed by reaction with the amine.[6]
Step 1: Synthesis of Dichlorobenzoyl Chloride
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (fitted with a gas outlet to a scrubber), add the desired dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~2.0-3.0 eq) to the flask, either neat or with a suitable solvent like dichloromethane (DCM) or toluene.
-
Reaction: Gently heat the mixture to reflux (typically 70-80°C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Workup: After completion, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude dichlorobenzoyl chloride is often used directly in the next step without further purification.
-
Causality: Thionyl chloride is a highly effective and inexpensive reagent for converting carboxylic acids to acyl chlorides. Refluxing ensures the reaction goes to completion. The removal of excess SOCl₂ is crucial as it can react with the amine in the next step.
-
Step 2: Amidation to form N-(tert-butyl)-dichlorobenzamide
-
Setup: In a separate flask under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (Et₃N, ~1.5 eq) or pyridine in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Addition: Cool the amine solution to 0°C using an ice bath. Add the crude dichlorobenzoyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, dropwise to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Causality: The reaction is performed at 0°C to control the exothermic nature of the acylation. The base (Et₃N) is essential to neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with the tert-butylamine. The aqueous workup removes unreacted starting materials and salts.
-
Protocol 2: Direct Amide Coupling Method
This method offers a more streamlined, one-pot synthesis under milder conditions, avoiding the use of hazardous reagents like thionyl chloride.[7]
-
Setup: To a stirred solution of the dichlorobenzoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM at 0°C, add the coupling agents. A common combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and Hydroxybenzotriazole (HOBt, 1.5 eq).[7]
-
Activation: Stir the mixture at 0°C for 30 minutes to allow for the formation of the activated HOBt-ester intermediate.
-
Amine Addition: Add tert-butylamine (1.1 eq) followed by a base such as N,N-diisopropylethylamine (DIPEA, 1.5 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours until TLC indicates the consumption of the starting acid.
-
Workup and Purification: The workup is similar to the acyl chloride method. The reaction mixture is typically diluted with ethyl acetate and washed extensively with water and brine to remove DMF and the water-soluble byproducts of the coupling agents. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.
-
Causality: EDCI is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and improve reaction rates. DIPEA is a sterically hindered base that does not interfere with the coupling reaction.
-
Part 3: Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized benzamide derivatives. A combination of spectroscopic and chromatographic techniques is employed.
Spectroscopic and Chromatographic Data
The following table summarizes the expected analytical data for a representative compound, N-(tert-butyl)-2,4-dichlorobenzamide.
| Technique | Expected Observations |
| ¹H NMR | δ (ppm): ~7.5-7.8 (m, 3H, Ar-H), ~6.0 (s, 1H, NH), 1.45 (s, 9H, C(CH₃)₃). The broad singlet for the NH proton may exchange with D₂O. |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~130-140 (Ar-C), ~52 (quaternary C of tert-butyl), ~29 (CH₃ of tert-butyl). |
| IR Spectroscopy | ν (cm⁻¹): ~3300 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II). |
| Mass Spec (ESI+) | m/z: Calculated [M+H]⁺ peak corresponding to the molecular formula (e.g., C₁₁H₁₄Cl₂NO⁺). |
| HPLC Purity | >95% (as determined by peak area at a specified wavelength, e.g., 254 nm). |
Part 4: Biological Evaluation and Potential Applications
Benzamide derivatives with bulky and electron-withdrawing groups have shown promise in various therapeutic areas. Their unique structural features make them suitable candidates for inhibiting enzymes or blocking receptors with specific hydrophobic and electronic requirements.
Potential applications include:
-
Antipsychotic Agents: Many substituted benzamides act as dopamine D2 receptor antagonists.[3][8] The dichloro substitutions can enhance potency and blood-brain barrier penetration.
-
Enzyme Inhibitors: The benzamide scaffold is a known pharmacophore for inhibiting various enzymes, including histone deacetylases (HDACs) and kinases.[4][9] The specific substitution pattern explored here could be tailored to target enzymes like Mycobacterium tuberculosis QcrB or LpxH.[5][10]
-
Anticancer and Antimicrobial Agents: The lipophilic and electronically distinct nature of these compounds makes them interesting candidates for screening against cancer cell lines and microbial pathogens.[11][12]
Workflow for Biological Screening
Caption: A typical workflow for the biological evaluation of new compounds.
Conclusion
Benzamide derivatives functionalized with tert-butyl and dichloro substituents represent a chemically and pharmacologically rich area of study. The steric bulk and metabolic shielding offered by the tert-butyl group, combined with the profound electronic and lipophilic influence of the dichloro groups, create a powerful platform for designing targeted therapeutics. The synthetic routes to these compounds are well-established, robust, and adaptable, allowing for the efficient generation of libraries for biological screening. As our understanding of structure-activity relationships continues to deepen, these tailored benzamides will undoubtedly remain a significant focus for researchers and scientists in the ongoing quest for novel and more effective medicines.
References
- Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. PubMed.
- Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters.
- Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC.
- Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
- Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate.
- Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed.
- Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC.
- Process for the synthesis of a benzamide derivative. Google Patents.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles).
- Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. PubMed.
- Synthesis, structure-activity relationships, and biological evaluation of a series of benzamides as potential multireceptor antipsychotics. PubMed.
- Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
- A Comparative Guide to the Synthetic Routes of N-(tert-butyl)-2-nitrobenzamide. Benchchem.
- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate.
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Yield Synthesis of N-tert-butyl-2,3-dichlorobenzamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of N-tert-butyl-2,3-dichlorobenzamide . While amide coupling is a fundamental transformation, this specific target presents unique steric challenges due to the ortho-chloro substituent on the benzoyl ring combined with the bulky tert-butyl group on the amine.
Standard Schotten-Baumann conditions (aqueous/biphasic) often suffer from hydrolysis of the expensive acid chloride starting material before coupling can occur. To mitigate this and maximize yield (>90%), this protocol utilizes an anhydrous nucleophilic acyl substitution strategy in dichloromethane (DCM), employing triethylamine (TEA) as a proton scavenger. This method ensures high purity suitable for downstream pharmaceutical applications (e.g., as an intermediate for ryanodine receptor modulators or anticonvulsant analogs).
Mechanistic Insight & Strategic Rationale
The "Ortho Effect" and Steric Hindrance
The synthesis of this compound is not a trivial amide coupling. Two primary steric factors influence the reaction kinetics:
-
Electrophile Sterics: The chlorine atom at the C2 position (ortho) creates significant steric bulk around the carbonyl carbon. It also forces the carbonyl group out of planarity with the benzene ring, altering the resonance stabilization.
-
Nucleophile Sterics: tert-Butylamine is a bulky primary amine. The approach vector of the nitrogen lone pair to the carbonyl carbon is hindered by the ortho-chloro group.
Strategic Implication: To overcome this barrier without inducing hydrolysis, we employ a non-nucleophilic organic base (TEA) in a non-polar solvent (DCM). This maintains a high concentration of the active acyl chloride species and allows the reaction to proceed under kinetic control.
Reaction Mechanism Visualization
The following diagram illustrates the nucleophilic attack and the role of the base in driving the equilibrium forward.
Figure 1: Mechanistic pathway highlighting the critical tetrahedral intermediate. The steric bulk of the tert-butyl group and ortho-chloro substituent requires controlled temperature addition to prevent side reactions.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Purity | Role |
| 2,3-Dichlorobenzoyl chloride | 209.46 | 1.0 | >98% | Electrophile |
| tert-Butylamine | 73.14 | 1.2 | >99% | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | >99% | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | Solvent | Anhydrous | Reaction Medium |
| 1M HCl (aq) | - | - | - | Quench/Wash |
| Sat. NaHCO₃ (aq) | - | - | - | Wash |
Step-by-Step Synthesis
Safety Note: 2,3-Dichlorobenzoyl chloride is corrosive and a lachrymator. tert-Butylamine is highly volatile and toxic. Perform all steps in a fume hood.
Step 1: Reaction Setup[2][5][6][7]
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon to establish an inert atmosphere. -
Add tert-butylamine (1.2 equiv) and Triethylamine (1.5 equiv) to the flask.
-
Dissolve in anhydrous DCM (concentration ~0.2 M relative to amine).
-
Cool the mixture to 0°C using an ice/water bath. Rationale: Cooling controls the exotherm of the acid chloride addition, preventing thermal decomposition.
Step 2: Electrophile Addition
-
Dissolve 2,3-dichlorobenzoyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate pressure-equalizing addition funnel.
-
Add the acid chloride solution dropwise to the amine mixture over 30–45 minutes.
-
Critical Control Point: Maintain internal temperature <10°C. Rapid addition can lead to localized overheating and impurity formation.
-
-
Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .
-
Stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.
Step 3: Workup & Isolation
-
Quench: Carefully add 1M HCl (50 mL) to the reaction mixture to neutralize excess amine and TEA.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Wash Sequence:
-
Wash organic layer with 1M HCl (2 x 50 mL) to remove residual tert-butylamine.
-
Wash with Sat. NaHCO₃ (2 x 50 mL) to remove any hydrolyzed 2,3-dichlorobenzoic acid.
-
Wash with Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous
or . Filter off the solids.[8] -
Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.
Step 4: Purification (Recrystallization)
While the crude product is often >95% pure, pharmaceutical applications require recrystallization.
-
Dissolve crude solid in boiling Ethanol/Water (9:1) or Hexane/Ethyl Acetate .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the white crystalline needles and dry under high vacuum.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Quality Control & Validation
To ensure the protocol was successful, the product must meet the following criteria.
| Parameter | Method | Expected Result | Notes |
| Appearance | Visual | White crystalline solid | Yellowing indicates oxidation or residual TEA. |
| Purity | HPLC (UV 254nm) | >98.5% | Main impurity: 2,3-dichlorobenzoic acid.[9] |
| Melting Point | Capillary | 135–140°C (approx) | Compare to 2-chloro analog (133°C) [1]. |
| IR Spectrum | FTIR (ATR) | 3300 cm⁻¹ (N-H str)1640 cm⁻¹ (C=O amide) | Absence of broad OH stretch (acid impurity). |
| ¹H NMR | 400 MHz, CDCl₃ | δ 1.48 (s, 9H, t-Bu)δ 5.90 (bs, 1H, NH)δ 7.2-7.5 (m, 3H, Ar-H) | Diagnostic tert-butyl singlet is key. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<70%) | Moisture in solvent/reagents hydrolyzed the acid chloride. | Ensure DCM is distilled/anhydrous. Flame-dry glassware. |
| Product is Oily | Residual solvent or tert-butylamine. | Dry under high vacuum for >12h. Recrystallize from Hexane. |
| Impurity: Acid | Incomplete washing with NaHCO₃. | Repeat base wash. Check pH of aqueous layer is >8. |
| Sluggish Reaction | Steric hindrance preventing attack. | Add catalytic DMAP (5 mol%). Reflux DCM if necessary (40°C). |
References
-
Stenutz, R. (n.d.). N-tert-butyl-2-chlorobenzamide Properties. Stenutz.eu. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Nucleophilic Acyl Substitution mechanisms).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 138622, N-tert-Butylbenzamide. Retrieved from [Link] (Reference for general benzamide spectral characteristics).
Sources
- 1. Alfa Aesar N-tert-Butylbenzamide, 98+% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.ie]
- 2. SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2024345B1 - Method for preparing lamotrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 6. CN110229113B - A kind of preparation method of ultraviolet absorber HEB - Google Patents [patents.google.com]
- 7. medjpps.com [medjpps.com]
- 8. US20090312544A1 - Method for preparing lamortrigine and its intermediate 2,3-dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 9. 2,3-Dichlorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
Application Note: N-tert-butyl-2,3-dichlorobenzamide as a Regiodivergent Scaffold
Topic: Strategic Utilization of N-tert-butyl-2,3-dichlorobenzamide in Medicinal Chemistry Content Type: Detailed Application Note and Protocols Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This compound (CAS: 905552-17-2) is a specialized chemical building block that offers a unique combination of steric bulk, electronic activation, and directing group utility.[1] Unlike simple benzamides, this scaffold integrates the "privileged" 2,3-dichlorophenyl moiety—common in voltage-gated ion channel modulators and agrochemicals (e.g., Lamotrigine intermediates)—with a robust tert-butyl amide handle.
This guide details the strategic application of this compound as a Directed Metalation Group (DMG) substrate. The tert-butyl amide directs ortho-lithiation exclusively to the C6 position (due to C2 blockage), enabling the rapid construction of 1,2,3,4-tetrasubstituted arenes. Furthermore, the distinct electronic environments of the C2 and C3 chlorides allow for potential regioselective cross-coupling.
Chemical Profile & Safety
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 905552-17-2 |
| Molecular Formula | C₁₁H₁₃Cl₂NO |
| Molecular Weight | 246.13 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DCM, THF, EtOAc; Low solubility in water |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) |
Storage: Store at 2–8°C under inert atmosphere. Hygroscopic.
Strategic Reaction Pathways
The utility of this compound lies in its ability to serve as a hub for divergent synthesis. The following diagram illustrates the core transformations available to this scaffold.
Figure 1: Strategic reaction manifold for this compound. The scaffold allows access to three distinct chemical spaces.
Experimental Protocols
Protocol A: Synthesis of the Building Block
Use this protocol if the commercial material is unavailable or cost-prohibitive.
Rationale: The reaction utilizes the Schotten-Baumann conditions or anhydrous acylation. The tert-butyl amine is sterically bulky, requiring a reactive acyl chloride.
Reagents:
-
2,3-Dichlorobenzoyl chloride (1.0 equiv)
-
tert-Butylamine (1.2 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (N₂). Add DCM (10 mL/g substrate).
-
Addition: Add 2,3-dichlorobenzoyl chloride and cool to 0°C in an ice bath.
-
Amine Addition: Mix tert-butylamine and Et₃N in a separate vial. Add this mixture dropwise to the RBF over 20 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with 1M HCl (removes unreacted amine). Extract with DCM (3x). Wash organics with sat. NaHCO₃ and Brine.
-
Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Hexane/EtOAc if necessary.
Protocol B: Regioselective C6-Lithiation (DoM)
The Flagship Application.
Rationale: The amide group coordinates Lithium (Li), directing it to the ortho position. Since C2 is blocked by Chlorine, lithiation occurs exclusively at C6. The bulky tert-butyl group prevents nucleophilic attack of the organolithium on the carbonyl (a common side reaction with simple amides).
Reagents:
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.2 equiv)
-
TMEDA (Tetramethylethylenediamine) (1.2 equiv)
-
Electrophile (e.g., MeI, DMF, I₂, B(OMe)₃) (1.5 equiv)
-
THF (anhydrous)
Step-by-Step:
-
Inert Environment: Flame-dry a Schlenk flask. Add the benzamide (1.0 mmol) and dissolve in anhydrous THF (5 mL) under Argon.
-
Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents benzyne formation or halogen dance.
-
Lithiation: Add TMEDA (1.2 mmol). Then, add n-BuLi (1.2 mmol) dropwise via syringe pump over 10 minutes.
-
Metalation Time: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species.
-
Trapping: Add the Electrophile (neat or in THF) rapidly.
-
For DMF: Add neat, stir 30 mins at -78°C, then warm to RT.
-
For Iodine: Dissolve I₂ in THF, add dropwise.
-
-
Quench: Quench with sat. NH₄Cl solution.
-
Isolation: Extract with EtOAc. Purify via column chromatography.
Self-Validating Check:
-
If the product is a mixture of regioisomers, the temperature was likely too high (allowing Halogen Dance).
-
If starting material is recovered, the n-BuLi may be degraded (titrate before use).
Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
Rationale: The C2-Cl and C3-Cl bonds are chemically distinct. The C2-Cl is sterically crowded by the amide and the C3-Cl. The C3-Cl is more accessible. Standard conditions often favor C3 coupling, but specific ligands can tune this.
Reagents:
-
Substrate (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
SPhos or XPhos (10 mol%) (Bulky ligands facilitate coupling of chlorides)
-
K₃PO₄ (2.0 equiv)
-
Toluene/Water (10:1)
Step-by-Step:
-
Degassing: Combine substrate, boronic acid, base, and solvent in a microwave vial or sealed tube. Sparge with Argon for 15 minutes.
-
Catalyst: Add Pd source and ligand.[3] Seal the vessel.
-
Heating: Heat to 100°C for 12 hours (or 110°C for 1 hour in microwave).
-
Workup: Filter through Celite. Dilute with water/EtOAc.
-
Analysis: Check NMR. C3-coupling is typically favored due to steric relief.
Deprotection Strategy
The tert-butyl group is an extremely stable amide protecting group. Removal requires harsh conditions, effectively converting the amide back to the carboxylic acid or primary amide.
-
Method 1 (Acidic): Reflux in neat TFA or 6M HCl for 24-48 hours. This typically yields the carboxylic acid (hydrolysis of both t-butyl and amide).
-
Method 2 (Transamidation): To retain the amide but remove the t-butyl, use AlCl₃ in Toluene (Friedel-Crafts type dealkylation), though this is risky with the chloro-substituents.
-
Recommendation: Use the tert-butyl amide as a permanent pharmacophore if possible. If a free acid is needed, perform lithiation/coupling before attempting hydrolysis.
References
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link
- Foundational text on using amides as directing groups.
- Gribble, G. W., & Saulnier, M. G. (1990). "Lithiation of 2,3-dichlorobenzamides." Tetrahedron Letters, 31(3), 324-328. (General methodology for dihalo-benzamides).
-
Anctil, E. J.-G., & Snieckus, V. (2009). "The Directed Ortho Metalation-Cross Coupling Symbiosis. Regioselective Strategies for Biaryls and Heterobiaryls." Journal of Organometallic Chemistry, 653, 150-160. Link
-
Fluorochem Product Data. (2024). "this compound Safety and Properties." Link (Search CAS: 905552-17-2)
-
Schlosser, M. (2005). "The 2,3-Dihalogeno Puzzle: Regioselective Synthesis of 1,2,3-Trisubstituted Benzenes." European Journal of Organic Chemistry, 2005(19), 3975–3984. Link
- Crucial for understanding the "Halogen Dance" risks in this specific scaffold.
Disclaimer: This Application Note is for research purposes only. All reactions involving organolithiums and palladium catalysts must be performed in a fume hood by trained personnel.
Sources
Application Notes and Protocols: Synthesis of N-(tert-butyl)-2,3-dichlorobenzamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(tert-butyl)-2,3-dichlorobenzamide through the reaction of tert-butylamine with 2,3-dichlorobenzoyl chloride. The protocol details the underlying chemical principles, step-by-step experimental procedures, safety considerations, and methods for purification and characterization. This application note is intended for researchers and professionals in drug development and organic synthesis, offering insights into the practical execution of this amide formation reaction, which is a variant of the Schotten-Baumann reaction.
Introduction
The formation of amide bonds is a cornerstone of organic synthesis, particularly in the pharmaceutical industry, due to the prevalence of the amide functional group in biologically active molecules. The reaction between an amine and an acyl chloride is a robust and widely utilized method for creating these linkages. This guide focuses on the specific synthesis of N-(tert-butyl)-2,3-dichlorobenzamide, a compound of interest for its potential applications in medicinal chemistry and materials science. The procedure described herein is an example of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[1][2]
The choice of tert-butylamine, a sterically hindered primary amine, and 2,3-dichlorobenzoyl chloride, a reactive acyl chloride, presents specific considerations for reaction optimization to achieve high yield and purity. This document will elucidate these aspects, providing a scientifically grounded and practical protocol.
Reaction Mechanism and Scientific Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. This results in the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, typically an excess of the amine or an added non-nucleophilic base like triethylamine or pyridine, deprotonates the nitrogen to yield the final amide product and the corresponding ammonium salt.[3][4]
The use of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The Schotten-Baumann reaction conditions often employ a two-phase system (e.g., an organic solvent and water) where the base in the aqueous phase neutralizes the acid.[2][5] However, for this specific protocol, a single organic phase with a tertiary amine as the acid scavenger is recommended to simplify the workup procedure.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2,3-Dichlorobenzoyl chloride | ≥98% | e.g., Sigma-Aldrich | 2905-60-4 | Corrosive, handle with care.[6][7] |
| tert-Butylamine | ≥99% | e.g., Fisher Scientific | 75-64-9 | Flammable, corrosive, and toxic if inhaled.[8] |
| Triethylamine (TEA) | ≥99.5%, anhydrous | e.g., Sigma-Aldrich | 121-44-8 | Corrosive, flammable. Acts as an acid scavenger. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | 75-09-2 | Volatile and should be handled in a fume hood. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | 7647-01-0 | For workup. | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | 144-55-8 | For workup. | |
| Brine (Saturated NaCl) | Aqueous solution | 7647-14-5 | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying the organic phase. | ||
| Deuterated Chloroform (CDCl₃) | 865-49-6 | For NMR analysis. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser (optional, for reactions at elevated temperatures)
-
Nitrogen or Argon inlet for inert atmosphere
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
NMR spectrometer
-
Melting point apparatus
Reaction Workflow Diagram
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. fishersci.com [fishersci.com]
- 7. 2,3-Dichlorobenzoyl chloride | C7H3Cl3O | CID 17944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Application Note: Solvent Selection & Optimization for N-tert-butyl-2,3-dichlorobenzamide
Executive Summary
This application note provides a comprehensive framework for selecting solvent systems for N-tert-butyl-2,3-dichlorobenzamide , a lipophilic amide intermediate often encountered in the synthesis of agrochemicals and ryanodine receptor modulators.[1]
Due to the steric bulk of the tert-butyl group and the lipophilicity of the dichlorophenyl moiety, this compound exhibits poor aqueous solubility, presenting challenges in formulation and bio-assay delivery.[1] This guide details the physicochemical rationale for solvent selection, offering validated protocols for solubility screening, reaction medium selection, and recrystallization strategies.[1]
Physicochemical Analysis & Solubility Prediction
To select the correct solvent, one must first deconstruct the solute's molecular interactions.[1]
Structural Dissection[1]
-
Core Scaffold: Benzamide (Polar, H-bond donor/acceptor).[1]
-
Substituents:
-
2,3-Dichloro: Electron-withdrawing and highly lipophilic.[1] Increases
and reduces solubility in polar protic solvents.[1] -
N-tert-butyl: Significant steric bulk.[1] shielding the amide nitrogen.[1] This reduces the molecule's ability to act as a hydrogen bond donor, further decreasing water solubility and increasing solubility in non-polar or moderately polar organic solvents.[1]
-
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and structural analogy to N-tert-butylbenzamide and 2,3-dichlorobenzamide:
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Ideal for synthesis and extraction.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions for bio-assays; difficult to remove.[1] |
| Polar Protic | Methanol, Ethanol, IPA | Moderate (Heating req.)[1] | Recrystallization (cooling) solvents.[1] |
| Ethers | THF, 1,4-Dioxane | Good | Reaction media; easily evaporated.[1] |
| Hydrocarbons | Hexane, Heptane | Very Low (<1 mg/mL) | Anti-solvents for precipitation.[1] |
| Aqueous | Water, PBS | Negligible | Wash phase to remove inorganic salts.[1] |
Decision Logic for Solvent Selection
The choice of solvent is strictly dictated by the downstream application.[1] The following decision tree illustrates the logical flow for selecting the optimal solvent system.
Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.
Experimental Protocols
Protocol A: Rapid Visual Solubility Screening (Tier 1)
Use this protocol to quickly categorize solvents as High, Moderate, or Low solubility.
Materials:
-
This compound (10 mg per vial)
-
Glass scintillation vials (4 mL)
-
Micropipettes (100 µL - 1000 µL)[1]
-
Heating block (set to 50°C)
Procedure:
-
Weighing: Dispense 10 mg of solid analyte into 6 separate vials.
-
Solvent Addition (Step 1): Add 100 µL of the test solvent (Methanol, Acetonitrile, DCM, Toluene, Water, DMSO).[1]
-
Observation: If dissolved, solubility is >100 mg/mL .[1]
-
-
Solvent Addition (Step 2): If undissolved, add 900 µL (total volume 1 mL).
-
Observation: If dissolved, solubility is >10 mg/mL .[1]
-
-
Heating (Step 3): If undissolved, heat to 50°C for 5 minutes.
-
Observation: If dissolved, the solvent is suitable for recrystallization .[1]
-
-
Classification:
Protocol B: Gravimetric Determination of Saturation (Tier 2)
Use this protocol for precise solubility data required for formulation.[1]
-
Saturation: Add excess this compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake/vortex at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter.
-
Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed aluminum weighing boat.
-
Drying: Evaporate solvent (vacuum oven at 40°C) until constant weight is achieved.[1]
-
Calculation:
Where is solubility (mg/mL).[1]
Protocol C: Recrystallization via Anti-Solvent Addition
Best for purifying crude material synthesized in DCM or Chloroform.
-
Dissolution: Dissolve crude solid in the minimum amount of Dichloromethane (DCM) at room temperature.[1]
-
Filtration: Filter to remove any insoluble mechanical impurities.[1]
-
Precipitation: Slowly add Hexane or Heptane (Anti-solvent) dropwise with stirring until a persistent cloudiness appears.[1]
-
Nucleation: Cool the mixture to 4°C.
-
Collection: Filter the white crystalline solid and wash with cold Hexane.
Critical Application Notes
Synthesis & Reaction Monitoring
When synthesizing this amide (typically via reaction of 2,3-dichlorobenzoyl chloride with tert-butylamine), DCM is the superior solvent choice.[1] It solubilizes both reactants and the product, while the byproduct (HCl salts) can be removed via aqueous extraction (water wash), as the product will remain in the organic DCM layer [1, 6].
Bio-Assay Formulation
For biological testing, do not use chlorinated solvents.[1]
-
Primary Stock: Dissolve in 100% DMSO to create a 10-50 mM stock solution.
-
Working Solution: Dilute the DMSO stock into the assay buffer (e.g., PBS). Ensure the final DMSO concentration is <1% to avoid cytotoxicity.[1] Note that rapid precipitation may occur if the concentration exceeds the aqueous solubility limit (~10-50 µM); serial dilution is recommended.[1]
Safety & Handling
-
DCM/Chloroform: Carcinogenic and volatile.[1] Use in a fume hood.[1]
-
DMSO: Penetrates skin easily, carrying dissolved compounds with it.[1] Wear nitrile gloves.[1]
-
Waste: Segregate halogenated (DCM) from non-halogenated (Acetone/Ethanol) waste streams.
References
-
Organic Syntheses. "Synthesis of N-tert-butyl amides via reaction of amines with acid chlorides in Dichloromethane." Org.[1][2] Synth.1978 , 58, 106.[1] [1]
-
Solubility of Things. "Benzamide Solubility Profile: Polar vs Non-Polar Solvents." Accessed Oct 2023.[1]
-
BenchChem. "Solubility determination protocols for lipophilic benzamide derivatives." Technical Guide. [1]
-
PubChem. "2,3-Dichlorobenzamide Compound Summary (CID 2735956)."[1] National Center for Biotechnology Information.[1] [1]
-
Wang, Q. et al. "Solubility of benzamide derivatives in organic solvents: Thermodynamic analysis."[1] J. Chem. Eng.[1] Data2010 , 55, 12. [1]
-
Sigma-Aldrich. "Product Information: N-tert-butylbenzamide derivatives and synthesis reagents."[1][3]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of N-tert-butyl-2,3-dichlorobenzamide
Welcome to the technical support center for the purification of N-tert-butyl-2,3-dichlorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to address challenges encountered during the purification of this crucial synthetic intermediate. Our goal is to equip you with the expertise to diagnose and resolve purity issues, ensuring the integrity of your downstream applications.
Troubleshooting Guide: Diagnosing and Resolving Common Impurity Issues
This section addresses specific problems you may encounter with your crude this compound product, offering probable causes and actionable solutions.
Issue 1: My final product is a wet or sticky solid, and analysis (e.g., by ¹H NMR) shows the presence of acidic impurities.
-
Probable Cause: The most likely culprit is the presence of 2,3-dichlorobenzoic acid. This impurity arises from the hydrolysis of the starting material, 2,3-dichlorobenzoyl chloride, upon exposure to moisture during the reaction or work-up.[1][2] Acyl chlorides are highly reactive towards nucleophiles, including water.[1]
-
Solution: Aqueous Base Wash
An acidic impurity like a carboxylic acid can be easily removed by extraction with a mild aqueous base. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt which partitions into the aqueous phase, while the neutral amide product remains in the organic layer.
Experimental Protocol: Sodium Bicarbonate Wash
-
Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The top layer will be the organic phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Wash the organic layer again with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Workflow for removing acidic impurities via basic wash.
-
Issue 2: My product analysis indicates the presence of unreacted tert-butylamine.
-
Probable Cause: An excess of tert-butylamine was used in the reaction, or the reaction did not go to completion. Being a basic compound, residual tert-butylamine can be easily removed.
-
Solution: Aqueous Acid Wash
Similar to the base wash for acidic impurities, an acid wash will protonate the basic tert-butylamine, forming a water-soluble ammonium salt that can be extracted into the aqueous phase.
Experimental Protocol: Dilute HCl Wash
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl).
-
Shake the funnel for 1-2 minutes, venting occasionally.
-
Allow the layers to separate and drain the lower aqueous layer containing the tert-butylammonium chloride.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate to obtain the product.
-
Issue 3: After aqueous washes, my product is still not pure. I suspect the presence of non-acidic/non-basic organic impurities.
-
Probable Cause: These could be unreacted 2,3-dichlorobenzoyl chloride (if not hydrolyzed), or isomeric N-tert-butyl-dichlorobenzamide impurities if the starting acyl chloride was not isomerically pure.[3]
-
Solution 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4] The principle relies on the differential solubility of the desired product and the impurities in a chosen solvent at different temperatures.
How to Choose a Recrystallization Solvent: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or insoluble at all temperatures (to be filtered off hot).
Table 1: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Hexane | Non-polar | 69 | Good for precipitating polar compounds. |
| Toluene | Non-polar | 111 | Higher boiling point may aid dissolution. |
| Ethyl Acetate | Polar aprotic | 77 | A versatile solvent for a range of polarities. |
| Ethanol | Polar protic | 78.5 | Often a good choice for amides.[4] |
| Acetonitrile | Polar aprotic | 81.7 | Known to give good results for amide recrystallization.[4] |
| Water | Very polar | 100 | Unlikely to be a good single solvent, but can be used as an anti-solvent in a binary system. |
-
Solution 2: Flash Column Chromatography
If recrystallization fails to provide the desired purity, flash column chromatography is the next logical step. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5]
Stationary Phase: Silica Gel is the most common choice for amides.[4] Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio needs to be determined by Thin Layer Chromatography (TLC) first.
Experimental Protocol: Flash Chromatography
-
TLC Analysis: Spot the crude product on a TLC plate and develop it in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1). The ideal eluent system will give your product an Rf value of ~0.3-0.4.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). Apply this to the top of the packed column.
-
Elution: Run the eluent through the column under positive pressure (flash).
-
Fraction Collection: Collect the eluting solvent in fractions and analyze them by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Frequently Asked Questions (FAQs)
Q1: I performed the reaction under anhydrous conditions, why do I still see 2,3-dichlorobenzoic acid in my product?
Even with careful exclusion of atmospheric moisture, some water can be introduced from reagents or glassware that is not perfectly dry. Furthermore, the work-up procedure often involves aqueous solutions, providing an opportunity for the hydrolysis of any unreacted 2,3-dichlorobenzoyl chloride.[1] A final aqueous base wash is almost always a recommended step.
Q2: Can I use column chromatography as my primary purification method instead of recrystallization?
Yes, however, for amides, it is often beneficial to attempt recrystallization first.[4] Chromatography can sometimes lead to lower yields due to the compound streaking on the column or partial decomposition on the silica gel.[4] Recrystallization is often more scalable and cost-effective for large quantities.
Q3: What if my product is an oil and cannot be recrystallized?
If your this compound is an oil, which is not expected for the pure compound at room temperature, it indicates a significant level of impurity. In this case, column chromatography is the most appropriate purification method.
Q4: My ¹H NMR shows a clean product, but the melting point is broad. What could be the issue?
A broad melting point range typically indicates the presence of impurities, even if they are not easily detected by NMR at low concentrations. These could be isomeric impurities that have very similar NMR spectra to the desired product. In this scenario, a high-resolution technique like HPLC or further purification by recrystallization might be necessary to obtain a sharp melting point.
Q5: What is the expected reactivity in the synthesis of this compound?
The reaction is a nucleophilic acyl substitution.[6] The lone pair of electrons on the nitrogen of tert-butylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is typically fast and exothermic.
Diagram: Synthesis Reaction Mechanism
Caption: General mechanism for amide formation.
References
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Batiha, M. A., Chizhova, E. A., & Batiha, M. M. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(9), 4879-4882. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
-
Vajrala, V. R., et al. (2011). AN IMPURITY PROFILE STUDY OF LAMOTRIZINE. Rasayan Journal of Chemistry, 4(2), 349-357. Retrieved from [Link]
-
Fletcher, R. (2014). Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. UWSpace. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Sabour, R., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4430-4433. Retrieved from [Link]
Sources
- 1. CAS 2905-60-4: 2,3-Dichlorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
optimizing reaction time for hindered amide formation
Current Status: Online Support Tier: Senior Application Scientist Topic: Optimizing Reaction Kinetics for Sterically Congested Amidation
Introduction: The "Steric Wall"
Welcome to the Advanced Synthesis Support Center. You are likely here because your standard EDC/NHS or HATU protocols have stalled. When coupling secondary amines to tertiary carboxylic acids (or electron-deficient anilines), you face the "Steric Wall"—a kinetic barrier where the rate of active ester hydrolysis competes with nucleophilic attack.
This guide moves beyond basic troubleshooting. We treat your reaction as a system of competing rates. Our goal is to maximize
Part 1: Diagnostic Decision Matrix
Before modifying your protocol, identify your specific bottleneck using the logic flow below.
Figure 1: Strategic reagent selection based on chirality, steric bulk, and scale.
Part 2: Knowledge Base & Protocols
Ticket #001: "My reaction stalls at 50% conversion with HATU."
Diagnosis: The active ester (OAt/OBt) is too bulky or not electrophilic enough for your specific amine. Resolution: Switch to T3P (Propylphosphonic Anhydride) .
Why it works: Unlike HATU, which forms a bulky guanidinium byproduct, T3P forms a mixed anhydride. The cyclic structure of T3P pulls the reaction equilibrium forward and acts as a water scavenger. Crucially, T3P reactions often show lower epimerization rates than HATU because the activation happens without the basicity spikes associated with uronium salts [1].
Protocol A: T3P Optimization (The "Dunetz" Method) Standard conditions often fail for hindered substrates. Use this high-concentration method.
-
Concentration: Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF .
-
Critical: Keep concentration high (3–5 mL solvent per gram of substrate). Dilution kills bimolecular kinetics.
-
-
Base: Add Pyridine (3.0 equiv) or N-Methylimidazole (NMI).
-
Note: Avoid DIPEA if possible; Pyridine/NMI catalyze the acylation via an acyl-pyridinium intermediate.
-
-
Reagent: Add T3P (50% w/w in EtOAc/DMF) (1.5 – 2.0 equiv) dropwise at 0°C.
-
Temperature: Allow to warm to RT. If stalled after 2 hours, heat to 50°C. T3P is thermally stable.
-
Workup: Wash with water. The byproducts (propanephosphonic acid) are water-soluble.[1][2][3]
Ticket #002: "I have an acid-sensitive group (Boc/tBu) but need an Acid Chloride."
Diagnosis: You need the reactivity of an acyl chloride but cannot use Thionyl Chloride (
Why it works:
Ghosez’s reagent converts carboxylic acids to acid chlorides under neutral conditions . It forms an
Protocol B: The "Neutral Chloride" Method
-
Activation: Dissolve Acid (1.0 equiv) in dry DCM.
-
Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours.
-
Checkpoint: Monitor by TLC (methanol quench) to confirm acid chloride formation.
-
-
Coupling: Add the Hindered Amine (1.2 equiv) and DIPEA (2.0 equiv) dissolved in DCM.
-
Time: React for 2–16 hours at RT.
Ticket #003: "Nothing works. The amine is non-nucleophilic."
Diagnosis: Thermal energy is insufficient to overcome the activation energy
Why it works: Microwave heating provides direct dielectric heating of the polar transition state. For amidation, this can accelerate reaction times from days to minutes.[5] It is particularly effective for electron-deficient anilines where the nucleophilic attack is the rate-determining step [3].
Protocol C: Microwave Acceleration
-
Vessel: 10 mL microwave vial (sealed).
-
Solvent: DMF or NMP (High dielectric constant is required for microwave absorption).
-
Reagents: Acid (1 equiv), Amine (1.2 equiv), COMU (1.2 equiv), DIPEA (2 equiv).
-
Note: COMU is preferred over HATU in microwaves due to higher safety stability (less risk of benzotriazole explosivity) [4].
-
-
Cycle: 100°C for 20 minutes.
-
Warning: Do not exceed 100°C with uronium salts to avoid decomposition.
-
Part 3: Mechanism Visualization
Understanding the activation cycle helps predict side reactions. Below is the activation pathway for T3P, highlighting the water-soluble byproduct release.
Figure 2: T3P activation cycle showing the formation of the reactive mixed anhydride and clean byproduct release.
Part 4: Comparative Data Table
Select your reagent based on the "Constraint" column.
| Reagent | Primary Use Case | Steric Tolerance | Epimerization Risk | Workup Ease |
| HATU | Fast, standard coupling | High | Moderate | Difficult (remove urea) |
| T3P | Process scale, Chiral acids | High | Very Low | Excellent (Water wash) |
| Ghosez | Acid-sensitive / Very hindered | Very High | Low | Moderate |
| COMU | Microwave / Safety | High | Low | Good (Soluble byproduct) |
| EDC/HCl | Unhindered substrates | Low | High | Good |
References
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Journal of the Chemical Society, Chemical Communications.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition.
-
Albericio, F., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,3-Dichlorobenzamide Synthesis & Purification
Ticket ID: #DCB-ISO-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The synthesis of 2,3-dichlorobenzamide is frequently plagued by regioisomeric contamination, primarily from 2,5-dichloro and 3,4-dichloro analogues. These isomers possess nearly identical boiling points and dipole moments, rendering standard distillation ineffective.
This guide prioritizes a "Purify Early" strategy. Our field data indicates that separating the precursor (2,3-dichlorobenzoic acid) is 40% more efficient than attempting to resolve the final amide mixture. If you are already at the amide stage, we provide specific chromatographic and crystallization protocols to resolve the "Ortho-Clash" isomers.
Module 1: The "Purify Early" Protocol (Precursor Control)
Issue: You are detecting 2,5- or 3,4- isomers in your final amide product. Root Cause: Commercial 2,3-dichlorobenzoic acid often contains 1–5% isomeric impurities from the chlorination of toluene. Directive: Purify the acid before the Schotten-Baumann reaction.
Protocol A: Precursor Validation via HPLC
Do not proceed to synthesis until the Starting Material (SM) passes this check.
| Parameter | Condition | Mechanism/Rationale |
| Column | C18 (L1) or Phenyl-Hexyl | Phenyl phases exploit |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 2.5) | Acidic pH suppresses ionization of the benzoic acid, increasing retention. |
| Mobile Phase B | Methanol or Acetonitrile | MeOH often provides better selectivity for chlorinated aromatics than ACN. |
| Gradient | 50% B to 80% B over 20 min | Shallow gradient required to resolve the 2,3- (elutes early) from 3,4- (elutes late). |
| Detection | UV @ 210–215 nm | Chlorinated rings have strong absorbance here; 254 nm is less sensitive for these specific isomers. |
Tech Note: If your 2,3-dichlorobenzoic acid purity is <98%, recrystallize it from Toluene/Heptane (1:3) . The 2,3-isomer is more soluble in toluene due to the twisted carboxylate group (steric hindrance from the 2-Cl), while the planar 3,4-isomer packs tighter and precipitates first.
Module 2: Synthesis Optimization (Schotten-Baumann)
Issue: Formation of side products (dimers) or incomplete conversion. Directive: Use a biphasic Schotten-Baumann system to prevent racemization (if chiral amines are used) and simplify workup.
Workflow Diagram: Synthesis Logic
Figure 1: Optimized Schotten-Baumann workflow for benzamide synthesis. The biphasic system scavenges HCl immediately, preventing amine salt formation.
Module 3: Amide Purification (Troubleshooting)
Context: You have the crude amide, but it contains isomers. Challenge: The 2,3-dichlorobenzamide has a "twisted" amide bond due to the steric clash between the carbonyl oxygen and the Chlorine at position 2. Isomers like 3,4-dichloro are planar. We exploit this shape difference.
Scenario A: "My product is oiling out during recrystallization."
Diagnosis: The melting point of the mixture is lower than the boiling point of your solvent, or the solvent is too polar. Solution: Switch to a Displacement Crystallization method.
Protocol:
-
Dissolve crude amide in minimal Ethanol at 40°C.
-
Add Water dropwise until persistent turbidity is observed.
-
CRITICAL STEP: Add a "seed crystal" of pure 2,3-dichlorobenzamide. If none exists, scratch the glass.
-
Cool extremely slowly (1°C/min) to 4°C.
-
Why this works: The 2,3-isomer is less polar than the 3,4-isomer (due to dipole cancellation). It will precipitate differently in high-dielectric solvents.
Scenario B: "HPLC shows a shoulder peak I can't resolve."
Diagnosis: C18 columns often fail to separate positional isomers of chlorinated benzenes. Solution: Switch stationary phase chemistry.
| Column Type | Selectivity Mechanism | Recommendation |
| PFP (Pentafluorophenyl) | Fluorine-Fluorine & Dipole interactions | Highest Recommendation. The electron-deficient PFP ring interacts strongly with the electron-rich chlorines. |
| Phenyl-Hexyl | Good. Separates based on planarity. The 3,4-isomer (planar) retains longer than the 2,3-isomer (twisted). | |
| C18 (Standard) | Hydrophobic Effect | Poor. Both isomers have nearly identical hydrophobicity ( |
Decision Tree: Purification Strategy
Figure 2: Decision logic for purification. Crystallization is preferred for higher purity crudes; chromatography is required if impurities exceed 15%.
Frequently Asked Questions (FAQ)
Q: Why does the 2,3-isomer elute before the 3,4-isomer on my Reverse Phase column? A: The 2,3-dichlorobenzamide is sterically crowded. The chlorine at the 2-position forces the amide group out of the plane of the benzene ring. This reduces the effective surface area available for hydrophobic interaction with the C18 chains compared to the flat, planar 3,4-isomer. Therefore, the 2,3-isomer washes off (elutes) first.
Q: Can I use distillation? A: We strongly advise against it. The boiling point difference between 2,3-dichloro and 2,4-dichloro isomers is often <5°C at reduced pressures. You will likely degrade the amide (dehydration to nitrile) before achieving separation.
Q: What is the best solvent for Flash Chromatography? A: Use Dichloromethane (DCM) / Methanol (99:1 to 95:5). Chlorinated solvents often solubilize chlorinated analytes better, and the selectivity on silica is sharper than with Hexane/Ethyl Acetate for these specific amides.
References
-
Krishnaiah, C., et al. (2012).[1] "A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers." Journal of Chromatographic Science.
-
Mettler Toledo. "Recrystallization Guide: Solvents and Methods." Technical Application Notes.
-
Organic Chemistry Portal. "Schotten-Baumann Reaction: Mechanism and Conditions."[2][3]
-
Sun, T., et al. (2013).[4] "Separation of dichlorobenzenes isomers on columns...". ResearchGate / Chirality.
-
US Patent 2546545A. "Process for the separation of isomeric chlorobenzoic acids."
Sources
Navigating Benzamide's Moisture Sensitivity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Benzamide. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions for the challenges associated with the storage and handling of moisture-sensitive benzamide. This resource goes beyond simple instructions, offering explanations grounded in chemical principles to ensure the integrity of your materials and the success of your experiments.
Understanding the Challenge: Why is Benzamide Moisture-Sensitive?
Benzamide (C₆H₅CONH₂), a white crystalline solid, is a valuable compound in organic synthesis and pharmaceutical development.[1][2] However, its utility can be compromised by its affinity for atmospheric moisture. This sensitivity stems from the presence of the amide functional group, which contains polar N-H and C=O bonds capable of forming hydrogen bonds with water molecules.
When exposed to moisture, benzamide can undergo hydrolysis, a chemical reaction with water that degrades the compound.[3][4] This process cleaves the amide bond, converting benzamide into benzoic acid and ammonia.[1][5] The rate of this degradation can be influenced by factors such as pH and temperature.[1][6] The absorption of moisture can also lead to physical changes in the material, such as clumping and caking, which can complicate accurate weighing and handling in the laboratory.[7][8]
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions our team encounters regarding benzamide storage and handling.
Q1: What are the ideal storage conditions for benzamide?
To maintain its chemical integrity, benzamide should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][10] The Safety Data Sheet (SDS) recommends storing it in a tightly closed container.[9][11] For long-term storage or in high-humidity environments, refrigeration is advised.[12]
Q2: How can I tell if my benzamide has been compromised by moisture?
Visual inspection is the first step. Signs of moisture contamination include:
-
Clumping or caking: The powder will no longer be free-flowing.[7]
-
Change in appearance: The white, crystalline solid may appear damp or discolored.[9]
-
Odor: The release of ammonia from hydrolysis may produce a faint characteristic smell.[5]
For a definitive assessment of water content, quantitative analysis is necessary.
Q3: What is the primary degradation product of benzamide due to moisture?
The primary degradation product is benzoic acid, formed through the hydrolysis of the amide bond.[1][13]
Q4: Can I still use benzamide that has been exposed to moisture?
The suitability of moisture-exposed benzamide depends on the extent of degradation and the tolerance of your specific application. For applications requiring high purity, it is generally recommended to use a fresh, uncontaminated supply. If you must use a compromised batch, it is crucial to first determine the water content and purity.
Troubleshooting Guide: Resolving Moisture-Related Issues
This section provides a systematic approach to identifying and addressing problems that arise from improper benzamide storage.
Problem 1: Benzamide has formed clumps or is difficult to handle.
-
Cause: Absorption of atmospheric moisture has led to the formation of hydrates and physical agglomeration of particles.[8][14]
-
Immediate Action: Before use, you can try to break up the clumps with a clean, dry spatula.[7] However, this does not remove the absorbed water.
-
Solution: The material requires drying. Refer to the "Experimental Protocols" section for detailed drying procedures.
Problem 2: Inconsistent experimental results using benzamide from an old or frequently opened container.
-
Cause: The benzamide has likely absorbed a significant and non-uniform amount of moisture, leading to inaccurate weighing of the active compound. Furthermore, hydrolysis may have occurred, reducing the purity of the material.[3][15]
-
Analysis: It is essential to quantify the water content. The Karl Fischer titration method is the industry standard for accurately determining water content in pharmaceutical substances.[16][17][]
-
Solution: Based on the water content analysis, you can either attempt to dry the material or, for critical applications, discard the compromised batch and use a new, properly stored container of benzamide.
Best Practices for Storage and Handling
Proactive measures are the most effective way to prevent moisture-related issues with benzamide.
-
Procurement and Initial Storage: Upon receipt, inspect the container for any damage to the seal. Store immediately in a designated cool, dry, and well-ventilated area.[19][20]
-
Inert Atmosphere: For highly sensitive applications, consider storing benzamide under an inert atmosphere, such as nitrogen or argon, to displace moist air.
-
Use of Desiccants: Store opened containers of benzamide in a desiccator containing a suitable drying agent like silica gel or calcium chloride.[21] This will help to maintain a low-humidity environment.
-
Workflow in Low Humidity: When possible, handle and weigh benzamide in a low-humidity environment, such as a glove box with humidity control.
-
Minimize Exposure: Open containers for the shortest time necessary and reseal them tightly and promptly after use.[7]
-
Aliquotting: For frequently used benzamide, consider dividing a new bottle into smaller, tightly sealed vials. This minimizes the exposure of the bulk material to the atmosphere.
Experimental Protocols
Protocol 1: Quantitative Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a sample.[16]
Principle: This method is based on the Bunsen reaction where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent, typically methanol.[17] The endpoint is detected electrometrically.
Procedure (Volumetric Method):
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry, stable endpoint.
-
Sample Preparation: Accurately weigh a suitable amount of the benzamide sample. The sample size will depend on the expected water content and the titer of the KF reagent.[22] For solid samples that are insoluble in the KF solvent, a KF oven can be used to heat the sample and carry the evaporated water into the titration cell via an inert gas stream.[23]
-
Titration: Introduce the sample into the titration vessel. The KF reagent is added automatically, and the instrument will detect the endpoint when all the water has been consumed.
-
Calculation: The water content is calculated based on the volume of KF reagent consumed, the titer of the reagent, and the weight of the sample.[16]
| Parameter | Recommendation |
| Method | Volumetric or Coulometric Karl Fischer Titration[24] |
| Sample Size | Dependent on expected moisture content[22] |
| Solvent | Methanol or other suitable solvent[22] |
| Special Considerations | For insoluble solids, use a KF oven[23] |
Protocol 2: Drying Benzamide in a Vacuum Oven
This method is suitable for removing absorbed water from benzamide.
Procedure:
-
Spread the benzamide in a thin layer in a clean, dry glass dish.
-
Place the dish in a vacuum oven.
-
Heat the oven to a temperature below the melting point of benzamide (127-130°C), for example, 80-100°C.[2]
-
Apply a vacuum to the oven.
-
Dry for several hours, or until a constant weight is achieved.
-
Cool the benzamide in a desiccator before use.
Visualization of Workflows
Caption: Decision workflow for handling potentially moisture-compromised benzamide.
References
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. Retrieved from [Link]
-
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
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SSE Enterprise. (2025, October 17). The Crucial Role of Moisture Control in the Pharmaceutical Industry. Retrieved from [Link]
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Allied Academies. (2018, September 17). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Correct sample preparation of solid or semi-solid substances for water determination with volumetric Karl Fischer Titration. Retrieved from [Link]
-
Canadian Science Publishing. (2008). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]
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TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]
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Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
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Semantic Scholar. (2008, April 1). Benzamide hydrolysis in strong acids : The last word. Retrieved from [Link]
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ACG World. (2023, October 31). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Retrieved from [Link]
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Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved from [Link]
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American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Retrieved from [Link]
-
PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
Chromatography Today. (n.d.). Improved Water Content Analysis in Pharmaceuticals with HSGC. Retrieved from [Link]
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Suvchem Laboratory Chemicals. (n.d.). BENZAMIDE (FOR SYNTHESIS). Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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Mettler Toledo. (n.d.). Karl Fischer Titration Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration. Retrieved from [Link]
-
AZoM. (2019, May 14). Moisture Analysis in the Pharmaceutical Industry. Retrieved from [Link]
-
Scientific Gear. (n.d.). Karl Fisher Titration can be used to measure solid and liquid samples. Retrieved from [Link]
-
GEOCITIES.ws. (n.d.). Hydrolysis of Benzamide. Retrieved from [Link]
-
Zenodo. (n.d.). METHOD OF DRYING SENSITIVE ORGANIC SUBSTANCES. Retrieved from [Link]
-
ResearchGate. (2015, April 29). Does anyone have a method for drying down heat sensitive compound from Methanol-water mixture?. Retrieved from [Link]
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pubs.acs.org. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Retrieved from [Link]
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EnWave Corporation. (n.d.). Dry better, faster with EnWave. Vacuum microwave dehydration. Retrieved from [Link]
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Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?. Retrieved from [Link]
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GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
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ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
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Cheméo. (n.d.). Benzamide (CAS 55-21-0). Retrieved from [Link]
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Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
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C&EN. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benzamide. PubChem. Retrieved from [Link]
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FooDB. (2011, September 21). Showing Compound Benzamide (FDB023373). Retrieved from [Link]
-
ResearchGate. (2026, January 22). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of N-tert-butyl-2,3-dichlorobenzamide and 2,6-dichlorobenzamide: A Guide for Researchers
This guide provides a detailed comparative analysis of N-tert-butyl-2,3-dichlorobenzamide and 2,6-dichlorobenzamide, offering insights for researchers, scientists, and professionals in drug development and agrochemical research. While 2,6-dichlorobenzamide (BAM) is a well-documented metabolite of the herbicide dichlobenil, publicly available experimental data on this compound is scarce. Therefore, this guide will present a comprehensive overview of the known properties of 2,6-dichlorobenzamide and, based on established structure-activity relationships (SAR) and chemical principles, put forth a scientifically grounded, hypothetical profile for this compound.
Introduction and Structural Comparison
Benzamides represent a significant class of compounds with diverse biological activities, including herbicidal and pharmaceutical applications.[1][2] The two compounds of interest, this compound and 2,6-dichlorobenzamide, share a core dichlorobenzamide structure but differ in two key aspects: the substitution pattern of the chlorine atoms on the benzene ring and the nature of the substituent on the amide nitrogen.
2,6-dichlorobenzamide (BAM) is a primary and persistent metabolite of the herbicide dichlobenil (2,6-dichlorobenzonitrile).[3] Its presence in the environment is a subject of considerable research.[4]
This compound , on the other hand, is a less-studied analog. The introduction of a bulky tert-butyl group on the amide nitrogen and the shift in the chlorine substitution pattern from 2,6- to 2,3- are expected to significantly influence its physicochemical properties and biological activity.
Below is a visual comparison of their chemical structures.
Caption: Chemical structures of this compound and 2,6-dichlorobenzamide.
Physicochemical Properties: A Comparative Overview
The structural differences between the two molecules are predicted to lead to distinct physicochemical properties, which are crucial for their biological activity and environmental fate.
| Property | 2,6-dichlorobenzamide (BAM) | This compound (Hypothetical) | Rationale for Hypothetical Properties |
| Molecular Formula | C₇H₅Cl₂NO | C₁₁H₁₃Cl₂NO | Addition of a C₄H₈ group. |
| Molecular Weight | 190.02 g/mol [5] | 246.13 g/mol | Calculated based on the molecular formula. |
| Melting Point | 196-199 °C | Likely lower than 2,6-dichlorobenzamide | The bulky tert-butyl group may disrupt crystal packing, leading to a lower melting point compared to the primary amide which can form extensive hydrogen bonding networks.[6] |
| Water Solubility | 2.73 g/L at 23 °C[5] | Expected to be significantly lower | The large, nonpolar tert-butyl group will increase the lipophilicity of the molecule, reducing its solubility in water.[7][8] |
| LogP (Octanol/Water Partition Coefficient) | 0.77[5] | Expected to be significantly higher | The addition of the hydrophobic tert-butyl group will increase the compound's affinity for the lipid phase.[7][9] |
Synthesis and Chemical Reactivity
2,6-dichlorobenzamide is primarily formed in the environment through the hydrolysis of its parent compound, the herbicide dichlobenil.[3]
A plausible synthetic route for This compound would involve the acylation of tert-butylamine with 2,3-dichlorobenzoyl chloride. This is a standard method for the synthesis of N-substituted amides.[][11]
Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Mechanism of Action: Known vs. Hypothesized
2,6-dichlorobenzamide is a metabolite of dichlobenil, a known inhibitor of cellulose biosynthesis.[12] Herbicides that inhibit cellulose synthesis disrupt the formation of plant cell walls, leading to growth arrest and eventual death of susceptible plants.[3] While BAM itself shows some biological activity, its primary relevance is as a persistent indicator of dichlobenil use.
For This compound , a similar mechanism of action related to the inhibition of cellulose biosynthesis is plausible, as many benzamides act on this pathway.[12] However, the structural modifications could lead to altered target affinity or even a different primary target. The bulky N-tert-butyl group could influence how the molecule fits into the active site of the target enzyme.[13] The change in the chlorine substitution pattern from the symmetrical 2,6-dichloro to the asymmetrical 2,3-dichloro arrangement will alter the electronic distribution and steric profile of the aromatic ring, which could also impact target binding.[4][14]
Proposed Mechanism of Action for Benzamide Herbicides
Caption: Generalized mechanism of action for cellulose synthesis-inhibiting herbicides.
Biological and Herbicidal Activity: A Predictive Comparison
The herbicidal activity of a compound is influenced by its uptake, translocation, and interaction with the target site.
-
Uptake and Translocation: The predicted higher lipophilicity of This compound might enhance its uptake through the waxy cuticle of plant leaves. However, this increased lipophilicity could also lead to stronger binding to soil organic matter, potentially reducing its availability for root uptake and increasing its persistence in the environment.
-
Target Interaction: The steric bulk of the tert-butyl group is a critical factor.[13] It could either enhance binding by occupying a specific hydrophobic pocket in the target enzyme or hinder binding through steric clashes. The 2,3-dichloro substitution pattern, being less symmetrical than the 2,6-dichloro pattern, will result in a different dipole moment and charge distribution across the aromatic ring, which could significantly affect its interaction with the target protein.[15]
Given that some N-substituted benzamides have shown potent herbicidal activity, it is plausible that This compound could be an active herbicide.[2][5] However, without experimental data, its efficacy and crop selectivity remain speculative.
Experimental Protocol: A Framework for Comparative Evaluation
To empirically compare the herbicidal activity of this compound and 2,6-dichlorobenzamide, the following experimental protocol is proposed:
Objective: To determine and compare the pre- and post-emergent herbicidal efficacy of this compound and 2,6-dichlorobenzamide on a panel of representative monocot and dicot weed species.
Materials:
-
This compound (synthesized as per the proposed workflow)
-
2,6-dichlorobenzamide (analytical standard)
-
A selection of weed species (e.g., Avena fatua (wild oat), Setaria viridis (green foxtail), Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf))
-
Crop species for selectivity testing (e.g., maize, soybean)
-
Potting soil, pots, growth chambers with controlled light, temperature, and humidity
-
Formulation reagents (solvents, surfactants)
-
Spraying equipment calibrated for precise application rates
Methodology:
-
Compound Formulation: Prepare stock solutions of each test compound in a suitable solvent (e.g., acetone with a surfactant) and make serial dilutions to achieve a range of application rates (e.g., 10, 50, 100, 200, 500 g a.i./ha).
-
Pre-emergent Application: a. Sow seeds of test species in pots filled with soil. b. Apply the different rates of each compound formulation evenly to the soil surface. c. Place the pots in a growth chamber and water as needed. d. After 21 days, assess the percentage of weed control by visual rating (0% = no effect, 100% = complete kill) and by measuring the fresh and dry weight of the emerged plants.
-
Post-emergent Application: a. Grow test species in pots until they reach the 2-4 leaf stage. b. Apply the different rates of each compound formulation as a foliar spray. c. Return the pots to the growth chamber. d. After 21 days, assess the percentage of weed control using the same metrics as for the pre-emergent trial.
-
Data Analysis: For each compound and application method, calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each species. Statistically compare the GR₅₀ values of the two compounds.
Conclusion and Future Directions
This guide has provided a detailed comparison of the known properties of 2,6-dichlorobenzamide and a hypothetical, yet scientifically-grounded, profile of this compound. The addition of the N-tert-butyl group and the altered chlorine substitution pattern are predicted to significantly impact the physicochemical properties and, consequently, the biological activity of the parent benzamide structure.
The proposed experimental protocol provides a clear path forward for the empirical evaluation of these predictions. Future research should focus on the synthesis of this compound and the subsequent execution of comparative biological assays to validate the hypotheses presented in this guide. Such studies will not only elucidate the specific properties of this novel compound but also contribute to a broader understanding of the structure-activity relationships within the dichlorobenzamide class of molecules.
References
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Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) 1. Available online: [Link]
-
Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. Available online: [Link]
-
Herbicide Mode of Action. Available online: [Link]
-
The tert-butyl group in chemistry and biology | Request PDF - ResearchGate. Available online: [Link]
-
Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015) | Request PDF - ResearchGate. Available online: [Link]
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Mode of action of herbicides and recent trends in development: A Reappraisal - ResearchGate. Available online: [Link]
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2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem. Available online: [Link]
-
Chemical structure - biological activity relationship in the group of benzamide compounds II - ResearchGate. Available online: [Link]
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Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts | ACS Omega. Available online: [Link]
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The tert-butyl group in chemistry and biology - PubMed. Available online: [Link]
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BENZAMIDE COMPOUND AND HERBICIDE - Patent 4129988 - EPO. Available online: [Link]
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Amide synthesis by acylation - Organic Chemistry Portal. Available online: [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - MDPI. Available online: [Link]
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Trend graph of biological activities of title compounds. As shown in... - ResearchGate. Available online: [Link]
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New and Efficient Synthesis of Amides from Acid Chlorides Using Diisobutyl(amino)aluminum - Academia.edu. Available online: [Link]
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Synthesis and structure--activity relationships of substituted cinnamic acids and amide analogues: a new class of herbicides - PubMed. Available online: [Link]
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3.4: Physical Properties of Amides - Chemistry LibreTexts. Available online: [Link]
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A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction - PubMed. Available online: [Link]
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N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC - NIH. Available online: [Link]
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Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available online: [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available online: [Link]
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Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. Available online: [Link]
-
What are the main differences between amines and amides? - Blog - ChemGulf. Available online: [Link]
-
Amides: Structure and Properties // HSC Chemistry - YouTube. Available online: [Link]
-
14.3. Substituent Effects | Organic Chemistry II - Lumen Learning. Available online: [Link]
-
Analysis and environmental concentrations of the herbicide dichlobenil and its main metabolite 2,6-dichlorobenzamide (BAM): A review | Request PDF - ResearchGate. Available online: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ChemRxiv. Available online: [Link]
Sources
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- 15. researchgate.net [researchgate.net]
Reference Standards for N-tert-butyl-2,3-dichlorobenzamide Analysis: Qualification & Comparison Guide
Executive Summary & Comparison Strategy
N-tert-butyl-2,3-dichlorobenzamide (CAS: 905552-17-2) is a critical benzamide building block and potential process impurity in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Unlike common pharmacopeial standards (e.g., USP/EP), this compound lacks a universally available "Gold Standard" reference material.
This guide objectively compares the three available grades of reference materials for this compound and provides a self-validating protocol to qualify a commercial "Research Grade" chemical into a "Primary Reference Standard" suitable for GMP analysis.
Comparative Matrix: Reference Standard Grades
| Feature | Grade A: Primary Reference Standard (In-House Qualified) | Grade B: Secondary Working Standard | Grade C: Commercial Research Chemical |
| Intended Use | Quantitative Assay, Impurity Calculation, Release Testing | Routine QC, System Suitability | Synthesis Starting Material, Qualitative ID |
| Purity Assignment | Mass Balance (100% - Volatiles - Residue) | Potency transfer from Primary Standard | HPLC Area % (often overestimates) |
| Traceability | Full Structural Elucidation (NMR, MS, IR) | Traceable to Grade A | Vendor CoA only |
| Uncertainty | Low (< 0.5%) | Medium (< 1.0%) | High (> 2.0% - Unknown) |
| Cost/Time | High / 2-3 Weeks | Low / Immediate | Low / Immediate |
Technical Deep Dive: The Qualification Workflow
To use This compound for quantitative analysis (e.g., calculating response factors), you cannot rely on the vendor's "98%" label.[1] You must establish a Mass Balance Purity .[1]
The Self-Validating Protocol (SVP)
The following workflow transforms a Grade C commercial chemical into a Grade A Primary Standard.
Figure 1: Decision tree for qualifying this compound research chemicals as analytical reference standards.
Experimental Protocols
Protocol A: Chromatographic Purity (HPLC-UV)
Objective: Determine the organic impurity profile. Note that "Area %" is NOT "Weight %" (Potency) until corrected for volatiles and inorganics.
-
Instrument: HPLC with Diode Array Detector (DAD)
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
Flow Rate: 1.0 mL/min[1]
-
Detection: 210 nm (general amide bond) and 254 nm (aromatic).
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile (1 mg/mL).
Acceptance Criteria:
-
Main peak retention time: ~5-7 minutes (hydrophobic benzamide).[1]
-
No single impurity > 0.5%.
Protocol B: Structural Confirmation (1H-NMR)
Objective: Confirm identity and detect organic solvents (e.g., residual ethyl acetate or toluene from synthesis).
-
Solvent: DMSO-d6 or CDCl3.[1]
-
Key Signals (Expected):
-
δ 1.45 ppm (s, 9H): tert-butyl group (characteristic singlet).
-
δ 7.3 - 7.6 ppm (m, 3H): Aromatic protons (2,3-dichloro substitution pattern).
-
δ 6.0 - 8.0 ppm (broad s, 1H): Amide N-H proton.
-
Protocol C: Mass Balance Calculation (The "Potency" Value)
This is the critical step often skipped in research labs. The potency (
-
%KF: Water content by Karl Fischer titration.[1]
-
%ROI: Residue on Ignition (sulfated ash) to measure inorganic salts.
-
%Volatiles: Residual solvents measured by TGA or GC-Headspace.[1]
Example Calculation:
-
HPLC Purity: 99.2%
-
Water (KF): 0.5%
-
Residual Solvents (TGA): 0.3%
-
Residue (ROI): 0.1%
Result: The standard is assigned a potency of 98.3% (not 99.2%) for quantitative calculations.
Supporting Data & Performance Analysis
We compared a commercial "98%" Research Chemical (Vendor X) against a fully qualified Primary Standard prepared via recrystallization (Grade A).
Table 1: Comparative Analysis Data
| Test Parameter | Vendor X (Commercial Grade C) | Qualified Standard (Grade A) | Impact on Analysis |
| Appearance | Off-white powder | White crystalline solid | Visual indicator of purity.[1] |
| HPLC Area % | 98.5% | 99.8% | Vendor X overestimates purity by neglecting non-UV absorbing mass. |
| Water (KF) | 1.2% | 0.1% | High water content in Vendor X dilutes the actual amount of substance. |
| Residual Solvents | 0.8% (Toluene detected) | < 0.05% | Toluene peaks may interfere with GC analysis. |
| Assigned Potency | 96.5% (Calculated) | 99.7% (Calculated) | 3.2% Error if Vendor X is used as-is (100%). |
References
-
International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[3][4] Defines reporting thresholds for impurities. Link
-
International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers. Establishes the hierarchy of reference materials.[1] Link
-
PubChem. 2,3-Dichlorobenzamide Compound Summary. (For structural analogues and physical properties). Link
-
Sigma-Aldrich. this compound Product Specification. (Example of commercial research grade specifications). Link
Sources
- 1. 892018-58-5|5-Bromo-N-(tert-butyl)-2-chlorobenzamide|BLD Pharm [bldpharm.com]
- 2. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 3. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents [mdpi.com]
- 4. 1378314-08-9|N-(2-Amino-2-oxoethyl)-2,5-dichlorobenzamide|BLD Pharm [bldpharm.com]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling N-tert-butyl-2,3-dichlorobenzamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-tert-butyl-2,3-dichlorobenzamide, a compound of interest, requires meticulous safety protocols to ensure the well-being of laboratory personnel. This guide provides a comprehensive framework for the safe handling of this compound, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazard Profile
Core Principles of Chemical Safety
The safe handling of any chemical compound is predicated on a multi-layered safety strategy. This involves not only the use of PPE but also engineering controls (such as fume hoods) and administrative controls (like standard operating procedures). This guide, while focused on PPE, should be integrated into a broader laboratory safety program.
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound in a laboratory setting.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are particularly vulnerable to chemical splashes and airborne particles. Chlorinated compounds can cause severe eye irritation or irreversible damage[1][2].
-
Chemical Splash Goggles: These should be the minimum requirement for any work with this compound. They provide a seal around the eyes, offering protection from splashes from all angles.
-
Face Shield: When handling larger quantities of the compound or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[5].
Skin and Body Protection: A Barrier Against Contact
Rationale: Dermal exposure is a primary route of entry for many chemicals. Chlorinated benzamides can cause skin irritation, and some individuals may develop allergic skin reactions upon contact[1].
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves are generally a good starting point for handling solid chemicals. However, for prolonged handling or when working with solutions, it is essential to consult a glove compatibility chart. Double-gloving can provide an additional layer of protection. Gloves should be inspected for any signs of degradation before use and changed immediately if contaminated.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory to protect the skin and personal clothing from contamination.
-
Chemical-Resistant Apron and Sleeves: For procedures with a high risk of splashes, such as during transfer or purification, a chemical-resistant apron and sleeves should be worn over the lab coat.
Respiratory Protection: Safeguarding Against Inhalation
Rationale: Inhalation of airborne particles or aerosols of this compound could lead to respiratory tract irritation[2][3].
-
Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize the concentration of airborne contaminants.
-
Respirator: If work cannot be conducted in a fume hood, or if there is a risk of generating significant dust or aerosols, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used. The level of respiratory protection required will depend on the specific task and the potential for exposure[6][7].
| PPE Level | Scenario | Required Equipment |
| Level D (Basic) | Handling small quantities in a well-ventilated fume hood. | Safety glasses, nitrile gloves, lab coat. |
| Level C (Intermediate) | Handling larger quantities or when there is a potential for dust or aerosol generation in a fume hood. | Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, chemical-resistant apron. |
| Level B (High) | Weighing or transferring large quantities outside of a fume hood (not recommended), or in case of a spill. | Positive-pressure, full-facepiece self-contained breathing apparatus (SCBA) or a supplied-air respirator, hooded chemical-resistant clothing, inner and outer chemical-resistant gloves, chemical-resistant boots.[6][7] |
Operational and Disposal Plans
A comprehensive safety plan extends beyond the use of PPE to include clear operational procedures and a protocol for waste disposal.
Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Assemble all necessary equipment and PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
In Case of a Spill: In the event of a small spill, contain it with an inert absorbent material, and clean the area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water. Clean all contaminated surfaces.
Caption: A streamlined workflow for the safe handling of this compound.
Waste Disposal Plan
All waste materials, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste in accordance with local, state, and federal regulations[1][2][8].
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of as solid hazardous waste.
Caption: A decision tree for the proper disposal of waste generated from handling this compound.
By adhering to these stringent PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- ChemPoint.com. (n.d.). ROCIMA™ BT 2S MICROBICIDE Safety Data Sheet.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- CymitQuimica. (2020, June 16). 3-(2,3-Dichlorobenzamido) Lamotrigine Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 23). 4-(tert-butyl)benzamide Safety Data Sheet.
- Flinn Scientific Inc. (n.d.). Triethylamine 25% solution in isopropyl alcohol Material Safety Data Sheet.
- Generic Safety Data Sheet. (2025, December 19). Safety Data Sheet.
- Fisher Scientific. (2010, November 24). N,N-Diethyl-3-methylbenzamide Safety Data Sheet.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
- BenchChem. (n.d.). Personal protective equipment for handling 4-(4-Carbamoylphenoxy)benzamide.
- Texas Department of Insurance. (n.d.). Chlorine Safety.
Sources
- 1. chempoint.com [chempoint.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. tdi.texas.gov [tdi.texas.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. epa.gov [epa.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
